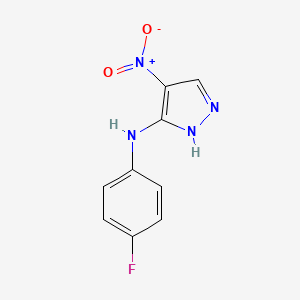

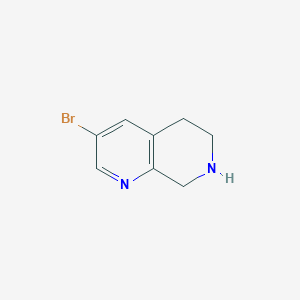

![molecular formula C19H25N3O4 B2892556 tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707369-78-5](/img/structure/B2892556.png)

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a significant intermediate of 1H-indazole derivatives . It has a molecular weight of 375.49 . The IUPAC name is tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate . The InChI code is 1S/C19H25N3O3S/c1-18(2,3)25-17(23)22-11-9-19(10-12-22)20-15(16(26)21-19)13-5-7-14(24-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,26) .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H25N3O3S . The InChI key is UREQSQUMDZGPJH-UHFFFAOYSA-N .Applications De Recherche Scientifique

Mirror Symmetry and Crystal Structure

A study on a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, explores its crystal structure, showcasing mirror symmetry and the conformation of the hexahydropyrimidine ring. This research is significant for understanding the spatial arrangement and potential chemical reactivity of such spirocyclic compounds (Yongkwan Dong et al., 1999).

Absolute Configuration Assignment

Another study utilized NMR spectroscopy to determine the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters. This research underscores the importance of analytical techniques in assigning stereochemistry, a fundamental aspect of organic synthesis and drug design (A. Jakubowska et al., 2013).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, including compounds like 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, highlights the influence of substituents on the cyclohexane ring in supramolecular arrangements. This study provides insights into how molecular modifications can affect the overall structure and potential intermolecular interactions, relevant for the design of materials and molecular recognition processes (Sara Graus et al., 2010).

Spirocyclic Amide Derivative Synthesis

The synthesis of a novel spirocyclic amide derivative through oxidative cleavage followed by amine coupling and deprotection is detailed in another study. This synthetic approach could be adaptable for generating a variety of spirocyclic compounds with potential biological activity (R. Srinivasan et al., 2012).

Conformationally Restricted Pseudopeptides

The synthesis and conformational analysis of spirolactams as pseudopeptide surrogates highlight the application of spirocyclic compounds in mimicking peptide structures. This research has implications for the design of peptide-like molecules with enhanced stability and specificity for biological targets (M. M. Fernandez et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)16(23)20-15(21-19)13-7-5-6-8-14(13)25-4/h5-8H,9-12H2,1-4H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDSZRGARCWGRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

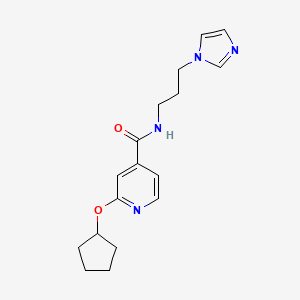

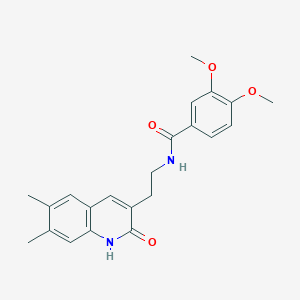

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)

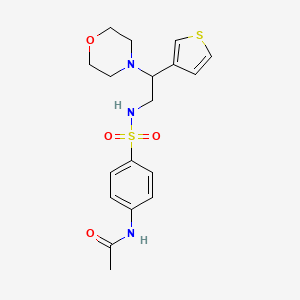

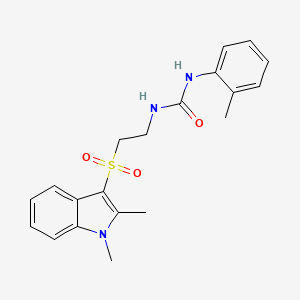

![1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone](/img/structure/B2892478.png)

![tert-Butyl N-[3-(morpholin-4-ylmethyl)phenyl]carbamate](/img/structure/B2892482.png)

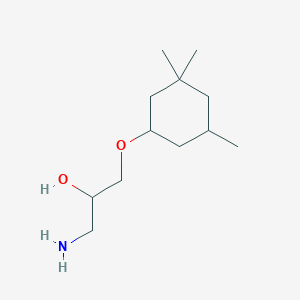

![2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2892486.png)

![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

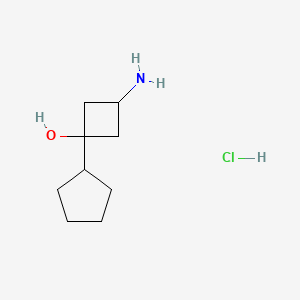

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)